N,N-Dimethylethanolammonium propionate

説明

Synthesis Analysis

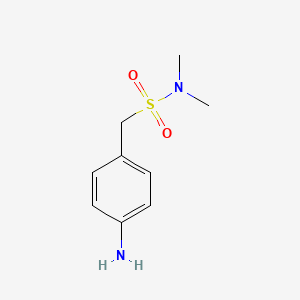

The synthesis of N,N-Dimethylethanolammonium propionate involves the reaction of dimethylethanolamine with propionic acid . Specifically, to a round bottom flask containing dimethylethanolamine (26.7 g, 0.3 mol), propionic acid (25.9 g, 0.35 mol) was slowly added over half an hour. The mixture was stirred for approximately 2 hours using an ice bath to control the reaction. The sample was then dried to remove residual solvents .Molecular Structure Analysis

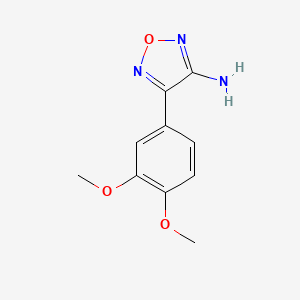

The molecular structure of this compound consists of a propionate anion and a N,N-dimethylethanolammonium cation. The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis

The density, viscosity, and conductivity of this compound were determined in the temperature range of 283.15-333.15 K . The influence of temperature on these properties was also discussed .科学的研究の応用

Ionic Liquids and Protic Ionic Liquids

Ionic Liquids in Organic Synthesis and Gas Absorption : N,N-dimethylethanolammonium based ionic liquids, including those with carboxylate anions like propionate, are significant in applications such as organic synthesis and gas absorption. These ionic liquids have been studied for their physicochemical properties, providing valuable insights for the scientific community (Sharma, Gardas, Coronas, & Venkatarathnam, 2016).

Physicochemical Properties of Protic Ionic Liquids : The density, viscosity, and conductivity of N,N-dimethylethanolammonium propionate, a protic ionic liquid (PIL), have been determined. Understanding these properties is essential in applications involving temperature-sensitive processes (Li Chang-ping et al., 2013).

Applications in Material Science

- Keratin Dissolution and Recovery : N,N-dimethylethanolammonium cation-based protic ionic liquids have been explored for dissolving and regenerating keratin, a potential source for polyamides. This application demonstrates the potential for using waste materials in new forms (Idris, Vijayaraghavan, Patti, & Macfarlane, 2014).

Environmental Applications

- SO2 Absorption in Aqueous Solutions : N,N-dimethylethanolammonium based ionic liquids have shown promise in absorbing SO2 from gas streams. This application is particularly relevant in environmental efforts to reduce harmful emissions (Huang, Lu, Wu, Hu, & Zhang, 2013).

Biological and Pharmaceutical Applications

- Gene Transfer and Transfection : Cationic lipids, including those derived from N,N-dimethylethanolammonium, have been studied for their role in gene transfer. These lipids can form complexes with DNA and are important in in vitro and potential in vivo gene therapy applications (Zabner et al., 1995).

作用機序

Target of Action

N,N-Dimethylethanolammonium propionate, also known as 2-(dimethylamino)ethan-1-ol; propanoic acid, is a complex compound with a variety of potential targets. It is known that similar compounds interact with various cellular and molecular structures, influencing their function and behavior .

Mode of Action

It is known that similar compounds can interact with their targets, causing changes in their structure and function .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The impact of these properties on the compound’s bioavailability is an important consideration in its potential use .

Result of Action

Similar compounds are known to have various effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

特性

IUPAC Name |

2-(dimethylamino)ethanol;propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.C3H6O2/c1-5(2)3-4-6;1-2-3(4)5/h6H,3-4H2,1-2H3;2H2,1H3,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLUNFAUNAHQIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O.CN(C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2,5-diphenyl-1,3-oxazolo[4,5-d]pyrimidine](/img/structure/B3038726.png)

![8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B3038727.png)

![2-(Difluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3038733.png)

![3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3038735.png)